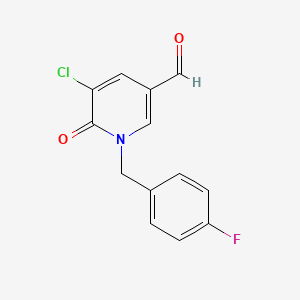![molecular formula C12H14N2O4 B1328196 4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid CAS No. 1119449-84-1](/img/structure/B1328196.png)
4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid is a compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the reaction of terminal alkynes with aldehydes in the presence of hydroxylamine . This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of metal-free synthetic routes is also gaining popularity due to their eco-friendly nature and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of bromodomain-containing proteins, which play a role in gene transcription and cell cycle regulation . The compound binds to the acetyl-lysine binding site of these proteins, thereby modulating their activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylisoxazole: A simpler derivative with similar structural features.
4-(3,5-Dimethylisoxazol-4-yl)methoxybenzoic acid: Another derivative with a different functional group.
Uniqueness
4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit bromodomain-containing proteins sets it apart from other isoxazole derivatives .
Eigenschaften
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-4-10-9(11(12(15)16)14-18-10)5-8-6(2)13-17-7(8)3/h4-5H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPORKVGKYHVVCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C(=O)O)CC2=C(ON=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B1328121.png)
![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)
![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)
![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)





![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)
![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)

